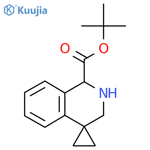Kohlenwasserstoffderivate
Hydrocarbon derivatives are compounds derived from hydrocarbons by the substitution of one or more hydrogen atoms with other elements such as halogens, oxygen, nitrogen, or sulfur. These compounds play a crucial role in various industries due to their versatile chemical properties and wide-ranging applications. Common examples include alcohols, ethers, ketones, aldehydes, carboxylic acids, esters, amides, and nitro compounds.
Alcohols, for instance, are obtained by replacing hydrogen atoms with hydroxyl groups (-OH). They are used in the production of detergents, cosmetics, and pharmaceuticals. Ethers can be derived from the reaction between alcohols or phenols; they serve as important solvents and intermediates in organic synthesis.
Ketones and aldehydes contain a carbonyl group (C=O), which is crucial for their reactivity and utility in fine chemicals and flavoring agents. Carboxylic acids, characterized by -COOH groups, are fundamental in the manufacture of surfactants and polymers. Esters, formed from carboxylic acids and alcohols, are used in fragrances and food additives.
Amides, such as urea and its derivatives, act as important intermediates in the pharmaceutical industry. Nitro compounds, containing -NO2 groups, are utilized in explosives and dyes but also have medicinal applications due to their reactivity. The diversity of hydrocarbon derivatives allows for extensive customization, making them indispensable across numerous chemical processes and commercial products.

| Struktur | Chemischer Name | CAS | MF |
|---|---|---|---|
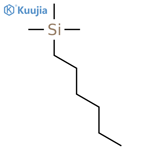 |
Silane, hexyltrimethyl- | 3429-62-7 | C9H22Si |
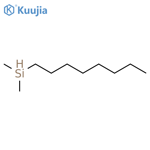 |
Silane, dimethyloctyl- | 40934-68-7 | C10H23Si |
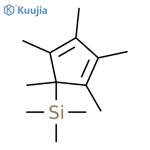 |
Trimethylsilylcyclopentadiene | 25134-15-0 | C13H24Si |
 |
Silane,tris(2-methylpropyl)- | 6485-81-0 | C12H27Si |
 |
Lithium,(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- | 51905-34-1 | C10H16Li |
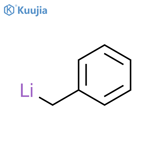 |
Lithium,(phenylmethyl)- | 766-04-1 | C7H7Li |
 |
Silane, diethylmethyl-7-octenyl- | 62185-52-8 | C13H28Si |
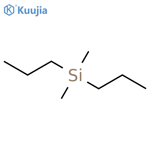 |
dimethyl(dipropyl)silane | 995-89-1 | C8H20Si |
 |
1,3-Cyclopentadiene, 5,5-dimethyl-1-[(trimethylsilyl)methyl]- | 959025-28-6 | C11H20Si |
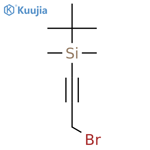 |
(3-bromo-1-propyn-1-yl)(dimethyl)(2-methyl-2-propanyl)silane | 131365-11-2 | C9H17BrSi |
Verwandte Literatur
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Empfohlene Lieferanten
-
Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte
-

-
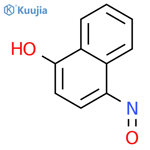 4-nitrosonaphthalen-1-ol Cas No: 605-60-7
4-nitrosonaphthalen-1-ol Cas No: 605-60-7 -

-
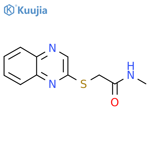
-
